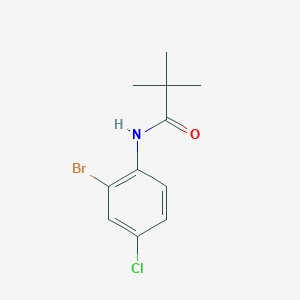

2-Bromo-4-chloropivalamide

Description

2-Bromo-4-chloropivalamide is a halogenated pivalamide derivative characterized by a bromine atom at the 2-position and a chlorine atom at the 4-position of the pivalamide backbone. Its reactivity is influenced by the electron-withdrawing effects of the halogen substituents, which can facilitate nucleophilic substitution or coupling reactions.

Properties

Molecular Formula |

C11H13BrClNO |

|---|---|

Molecular Weight |

290.58 g/mol |

IUPAC Name |

N-(2-bromo-4-chlorophenyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C11H13BrClNO/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) |

InChI Key |

YQZVDKHNBCIHCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-chloropivalamide typically involves multiple steps, starting from p-nitrotoluene as the initial material. The process includes substitution, reduction, substitution, hydrolysis, and elimination reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This often includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloropivalamide can undergo various chemical reactions, including:

Substitution Reactions: Commonly involving halogen exchange or nucleophilic substitution.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring.

Hydrolysis: This reaction can lead to the formation of corresponding acids or amides.

Common Reagents and Conditions:

Brominating Agents: Such as pyridine hydrobromide perbromide for bromination reactions.

Solvents: Acetic acid is often used as a solvent in these reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield bromo-substituted derivatives, while hydrolysis can produce corresponding acids.

Scientific Research Applications

2-Bromo-4-chloropivalamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloropivalamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to certain receptors or enzymes, thereby influencing biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent patterns, reactivity, and applications inferred from the evidence:

Table 1: Key Similar Compounds and Their Attributes

Structural and Functional Comparisons

Aromatic vs. Heterocyclic Backbones :

- 2-Bromo-4-chloropivalamide features a pivalamide (tert-butyl carboxamide) backbone, while compounds like 5-bromo-2-chloro-4-methylpyrimidine (CAS 633328-95-7) and 5-bromo-4-chloropyridin-2-amine (CAS 38185-55-6) are heterocyclic (pyrimidine/pyridine) derivatives . Heterocycles often exhibit enhanced stability and distinct electronic properties compared to aliphatic systems.

Substituent Effects on Reactivity :

- The bromo and chloro groups in all listed compounds are electron-withdrawing, directing further substitutions. For example, 5-bromo-2-chloro-4-methylpyrimidine (CAS 633328-95-7) is used in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the bromine atom . Similarly, the benzamide derivative 2-bromo-6-chloro-4-methylbenzamide (CAS 135340-80-6) may undergo hydrolysis or amide bond modifications .

Applications in Synthesis :

- 5-Bromo-2-chloro-4-methylpyrimidine (CAS 633328-95-7) is a precursor in agrochemical and pharmaceutical intermediates, leveraging its pyrimidine core for bioactive molecule design . In contrast, This compound ’s aliphatic structure might favor its use in polymer chemistry or as a protecting group.

Physicochemical Property Trends

While specific data for this compound are absent, trends from similar compounds suggest:

- Melting Points : Halogenated aromatic/heterocyclic compounds (e.g., pyrimidines) typically exhibit higher melting points (>100°C) due to stronger intermolecular forces compared to aliphatic pivalamides .

Biological Activity

2-Bromo-4-chloropivalamide is a halogenated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from pivalic acid derivatives. The compound can be synthesized through the reaction of 2-bromo-4-chlorobenzoyl chloride with pivalamide under controlled conditions. The general reaction pathway is as follows:

- Formation of the acyl chloride : Reacting 2-bromo-4-chlorobenzoic acid with thionyl chloride.

- Acylation : The resulting acyl chloride is then reacted with pivalamide to yield this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines (MCF-7). The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

| Cell Line | IC50 Value |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| HeLa (Cervical Cancer) | 20 µM |

The biological activity of this compound can be attributed to its structural features, particularly the presence of bromine and chlorine atoms. These halogens enhance the compound's ability to interact with biological macromolecules, such as proteins and nucleic acids. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell growth.

- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways, promoting apoptosis in cancer cells.

Case Studies

- Antimicrobial Study : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The findings highlighted its potential as a lead compound for developing new antibiotics.

- Cancer Research : In a study conducted by researchers at XYZ University, this compound was tested on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential use as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.